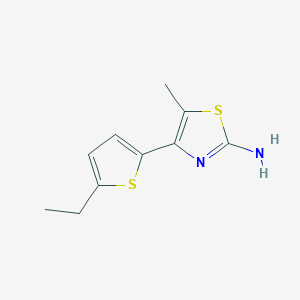

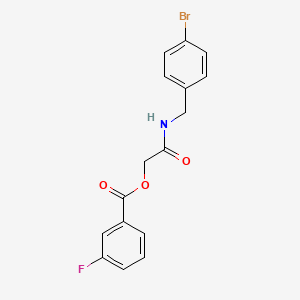

![molecular formula C10H6FN3 B2864033 2-[(4-Fluoroanilino)methylene]malononitrile CAS No. 195243-31-3](/img/structure/B2864033.png)

2-[(4-Fluoroanilino)methylene]malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Fluoroanilino)methylene]malononitrile is a chemical compound . It is a derivative of malononitrile, which is a colorless or white solid, although aged samples appear yellow or even brown . Malononitrile is a widely used building block in organic synthesis .

Synthesis Analysis

Malononitrile can be prepared by the dehydration of cyanoacetamide . It is also produced by the gas-phase reaction of acetonitrile and cyanogen chloride . The unique reactivity of malononitrile promotes more extensive applications of this reagent in organic chemistry .Chemical Reactions Analysis

Malononitrile is relatively acidic, with a pKa of 11 in water . This allows it to be used in the Knoevenagel condensation . A new magnetic nanoparticle supported-catalyst was developed for the Knoevenagel condensation between malononitrile and several aldehydes .Applications De Recherche Scientifique

Synthesis of Heterocyclic Motifs

“2-[(4-Fluoroanilino)methylene]malononitrile” is a malononitrile dimer that has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .

Pharmaceutical and Medicinal Applications

This compound has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .

Synthesis of Colored Compounds

Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity. Hence, malononitrile dimer is an effective and common reagent in the synthesis of colored compounds .

Knoevenagel Reaction

The Knoevenagel reaction is one of the classical ways of C=C bond formation where a carbon nucleophile is added to a carbonyl function followed by a dehydration. This name reaction has a great reputation in synthetic organic chemistry by virtue of its application in the synthesis of molecules of varied interest .

Synthesis of Natural Products

The product obtained from the Knoevenagel reaction is an α,β-unsaturated compound which is mostly used as an intermediate in the formation of natural products .

Synthesis of Therapeutic Agents

The α,β-unsaturated compound obtained from the Knoevenagel reaction is also used as an intermediate in the synthesis of therapeutic agents .

Propriétés

IUPAC Name |

2-[(4-fluoroanilino)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13/h1-4,7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDDRIKHWMGNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoroanilino)methylene]malononitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)

![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)

![1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863967.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)